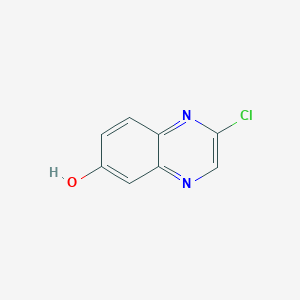
2-Chloroquinoxalin-6-ol
Vue d'ensemble
Description
2-Chloroquinoxalin-6-ol is a chemical compound with the CAS Number: 55687-04-2. It has a molecular weight of 180.59 and its IUPAC name is this compound . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 180.59 .Applications De Recherche Scientifique
Antiviral Research
2-Chloroquinoxalin-6-ol has been studied for its potential antiviral properties. Research has highlighted the relevance of chloroquine, a compound related to this compound, in the treatment of patients infected by novel viruses like SARS-CoV-2. This underscores the potential of similar compounds in antiviral research (Touret & de Lamballerie, 2020).
Chemical Synthesis and Industrial Applications
Quinoxaline derivatives, including this compound, have been used as fluorescent whiteners for polyester fibers. Their synthesis and application demonstrate the compound's utility in industrial processes (Rangnekar & Tagdiwala, 1986).
Serotoninmimetic Activity
Compounds derived from this compound, such as piperazinylquinoxalines, have been studied for their serotoninmimetic activities. These studies contribute to understanding the compound's potential impact on neurotransmitter systems (Lumma et al., 1981).
Antibacterial Research
This compound derivatives have shown potential in antibacterial research. Studies have focused on synthesizing new derivatives and evaluating their effectiveness against various bacterial strains, indicating the compound's possible use in developing new antibiotics (Babu & Srinivasu, 2021).
Anticancer and Antimicrobial Activity
Research has been conducted on the synthesis of new derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, demonstrating significant activity against bacterial and cancer strains. This highlights the potential of this compound derivatives in cancer and antimicrobial therapies (Podila & Omprakash, 2020).
Safety and Hazards
Mécanisme D'action
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, which suggests that 2-chloroquinoxalin-6-ol may interact with its targets in a manner that induces significant biochemical changes .
Biochemical Pathways
Quinoxaline derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
2-chloroquinoxalin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZHHHXMDDDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
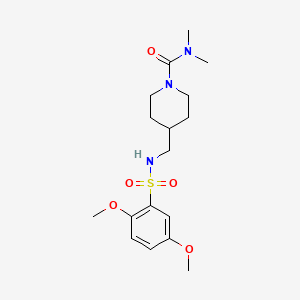
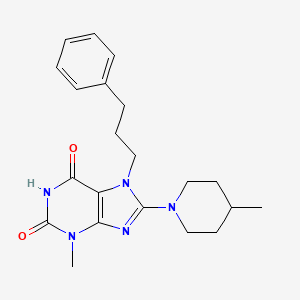
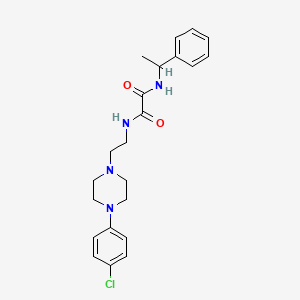
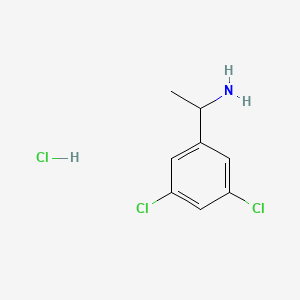



![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

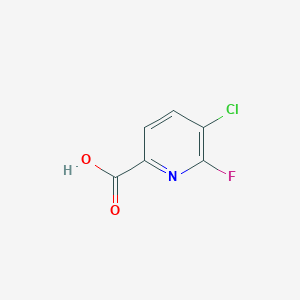
![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

